molecular formula HO2S B1239423 (Hydroxythio)oxidanyl

(Hydroxythio)oxidanyl

Cat. No. B1239423
M. Wt: 65.07 g/mol
InChI Key: DOUHZFSGSXMPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxidooxidosulfur(.) is a sulfur oxoacid and an inorganic radical. It is a conjugate acid of a dioxidosulfate(.1-).

Scientific Research Applications

Antioxidant Activity Analysis

(Hydroxythio)oxidanyl, as a type of hydroxyl radical, plays a critical role in antioxidant activity. Various analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, among others, are used to determine the antioxidant capacity of complex samples, where hydroxyl radicals are a key focus (Munteanu & Apetrei, 2021).

Environmental Implications

The environmental impact of hydroxyl radicals, including this compound, is significant. They react unselectively and instantaneously with chemicals like organic pollutants, playing a vital role in immunity metabolism and various environmental compartments (Gligorovski et al., 2015).

Role in Atmospheric Chemistry

In atmospheric chemistry, hydroxyl radicals are essential oxidants. A detailed mechanism involving the buffering of hydroxyl radical concentrations in models improves the understanding of their levels and effects in the atmosphere (Taraborrelli et al., 2012).

Scavenging Activity in Oxidative Stress

Hydroxyl radicals are crucial in oxidative stress, affecting lipids, proteins, and nucleic acids. Flavonoids, as antioxidants, interact with the production of hydroxyl radicals, influencing diseases like inflammation and cancer (Treml & Šmejkal, 2016).

Photocatalytic Degradation of Contaminants

Hydroxyl radicals are involved in the photocatalytic degradation of organic water pollutants, acting as primary oxidants in systems like TiO2 photocatalyst slurries (Turchi & Ollis, 1990).

Fenton's Peroxidation Technique

In advanced oxidation techniques like Fenton's reagent, hydroxyl radicals play a critical role in the destruction of hazardous organic pollutants in water (Neyens & Baeyens, 2003).

Role in Plant Biology

Hydroxyl radicals, including this compound, are involved in various stages of plant life, from seed germination to reproduction, indicating their regulatory role in plant cell biology (Richards et al., 2015).

Applications in Bioimaging

The development of fluorescent sensors for hydroxyl radical detection, including this compound, facilitates bioimaging and understanding their role in pathophysiological processes like inflammation and cancer (Hou et al., 2020).

properties

Molecular Formula

HO2S

Molecular Weight

65.07 g/mol

InChI

InChI=1S/HO2S/c1-3-2/h1H

InChI Key

DOUHZFSGSXMPIE-UHFFFAOYSA-N

SMILES

OS[O]

Canonical SMILES

OS[O]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Hydroxythio)oxidanyl
Reactant of Route 2
(Hydroxythio)oxidanyl

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